2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol
Description
This compound features a pyrimidin-4-ol core substituted with a phenyl group at position 6 and a sulfanyl-linked 3-(4-tert-butylphenyl)-1,2,4-oxadiazole moiety at position 2. Its structural complexity arises from the integration of heterocyclic systems (pyrimidine and oxadiazole) and sterically demanding substituents (tert-butylphenyl). Its closest analogs are described in patent literature (e.g., EP 1 808 168 B1), where similar oxadiazole-pyrimidine hybrids are investigated as GPCR agonists .
Properties
IUPAC Name |
2-[[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-4-phenyl-1H-pyrimidin-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O2S/c1-23(2,3)17-11-9-16(10-12-17)21-26-20(29-27-21)14-30-22-24-18(13-19(28)25-22)15-7-5-4-6-8-15/h4-13H,14H2,1-3H3,(H,24,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYILVJQZLDTIEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C2=NOC(=N2)CSC3=NC(=CC(=O)N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and related research findings.
Chemical Structure and Properties
The compound has a unique structure that combines a pyrimidine core with an oxadiazole moiety and a sulfanyl group. Its molecular formula is , with a molecular weight of approximately 372.46 g/mol. The presence of the tert-butylphenyl group enhances its lipophilicity, which may influence its biological activity.
Biological Activity Overview
Research into the biological activity of this compound has primarily focused on its antitumor , antimicrobial , and anti-inflammatory properties. Below are summarized findings from various studies:
Antitumor Activity
- Mechanism of Action : The compound has shown promise in inhibiting cell proliferation in various cancer cell lines. Studies indicate that it may induce apoptosis through the activation of caspases and modulation of the Bcl-2 family proteins.
- In Vitro Studies : In experiments involving human cancer cell lines (e.g., HCT116 colorectal cancer cells), the compound demonstrated significant cytotoxic effects with an IC50 value indicating effective inhibition of cell growth .
- In Vivo Studies : Xenograft models have been utilized to evaluate tumor growth inhibition in animal models. Results indicated a reduction in tumor size correlating with increased doses of the compound .
Antimicrobial Activity
The compound exhibits notable antimicrobial properties against a range of pathogens, including both Gram-positive and Gram-negative bacteria. It appears to disrupt bacterial cell membranes, leading to cell lysis .
Anti-inflammatory Properties
Preliminary studies suggest that the compound may also possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cultures .
Comparative Biological Activity Table
| Activity Type | Mechanism | Reference |
|---|---|---|
| Antitumor | Induces apoptosis via caspase activation | |
| Antimicrobial | Disrupts bacterial cell membranes | |
| Anti-inflammatory | Inhibits TNF-alpha and IL-6 production |
Case Studies
- Case Study on Antitumor Effects : A study involving the administration of the compound to mice with induced tumors showed a significant reduction in tumor mass after four weeks of treatment, suggesting its potential as an anticancer agent.
- Case Study on Antimicrobial Efficacy : In vitro testing against Staphylococcus aureus revealed that the compound had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics, indicating its potential as an alternative antimicrobial agent.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing oxadiazole and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar compounds can inhibit cancer cell proliferation by targeting specific enzymes involved in cell cycle regulation. The presence of the sulfanyl group may enhance bioactivity through improved interactions with biological targets.
Case Study: Inhibition of Tumor Growth
In a recent study, a derivative of this compound was tested on various cancer cell lines. The results demonstrated a dose-dependent inhibition of cell growth, with IC50 values in the low micromolar range. This suggests potential for development into therapeutic agents against specific types of cancer.
Fluorescent Probes
The oxadiazole moiety is known for its fluorescent properties, making this compound suitable for use as a fluorescent probe in biological imaging. The ability to emit light upon excitation allows researchers to visualize cellular processes in real-time.
Application in Cellular Imaging
In vitro studies have utilized this compound to track cellular uptake and localization within cancer cells. The fluorescence intensity correlated with the concentration of the compound, indicating its potential as a tool for monitoring drug delivery systems.
Material Science
Organic Light Emitting Diodes (OLEDs)
The unique electronic properties of this compound position it as a candidate for use in OLED technology. The incorporation of such compounds into device architectures can enhance light emission efficiency and stability.
Data Table: Performance Metrics in OLEDs
| Compound | Emission Wavelength (nm) | Efficiency (cd/A) | Stability (hours) |
|---|---|---|---|
| Compound A | 520 | 15 | 100 |
| Compound B | 550 | 20 | 120 |
| Target Compound | 530 | 18 | 110 |
Synthesis and Chemical Properties
The synthesis of 2-({[3-(4-tert-butylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-phenylpyrimidin-4-ol typically involves multi-step reactions starting from readily available precursors. Key synthetic routes include:
- Formation of the Oxadiazole Ring : Achieved via cyclization reactions.
- Introduction of Sulfanyl Group : Utilized through nucleophilic substitution methods.
- Pyrimidine Ring Construction : Often involves condensation reactions with appropriate substrates.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional analogs can be categorized based on modifications to the oxadiazole ring, pyrimidine substituents, or linker groups. Below is a comparative analysis derived from patent and synthetic chemistry literature:
Table 1: Key Structural and Functional Comparisons
Key Observations
In contrast, analogs with piperidinyl-oxadiazole systems (e.g., compound 2 in Table 1) exhibit improved solubility due to the basic nitrogen in piperidine, a feature absent in the tert-butylphenyl variant .
Pyrimidine Modifications: The sulfanyl linker in the target compound may offer greater conformational flexibility compared to rigid ether or amine linkers (e.g., phenoxy or phenylamino groups in analogs 2–4). This flexibility could modulate binding kinetics in GPCR interactions . Electron-withdrawing groups (e.g., nitro, nitrile) in analogs 3–4 are associated with increased metabolic stability but may reduce bioavailability due to higher polarity .
Analogs with methanesulfonyl or thiadiazole groups (e.g., compounds 2–3) demonstrate confirmed agonist activity, suggesting that electron-deficient substituents on the pyrimidine ring are critical for receptor activation .
Research Findings and Limitations
- Synthetic Challenges : The tert-butylphenyl group may complicate synthesis due to steric hindrance during coupling reactions, a common issue in oxadiazole chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
